Binding Affinity Profile: ABT-737 vs. ABT-263, ABT-199, and A-1331852 Across Bcl-2 Family Members
ABT-737 demonstrates sub-micromolar binding to Bcl-2 (Ki = 0.12 µM), Bcl-xL (Ki = 0.064 µM), and Bcl-w (Ki = 0.024 µM) with >150-fold selectivity over Mcl-1 (Ki >20 µM) and A1/Bfl-1 (Ki >20 µM) [1]. In contrast, ABT-199 (venetoclax) binds Bcl-2 with Ki <0.01 nM but is >4800-fold selective over Bcl-xL and Bcl-w . A-1331852 binds Bcl-xL with Ki <0.01 nM but shows markedly reduced affinity for Bcl-2 (Ki = 6 nM) and Bcl-w (Ki = 4 nM) . ABT-263 (navitoclax) binds Bcl-xL, Bcl-2, and Bcl-w with Ki ≤0.5 nM, ≤1 nM, and ≤1 nM respectively, but also exhibits measurable Mcl-1 binding (Ki = 0.55 µM) [1]. This divergence in binding spectra means that ABT-737 is the only compound in this comparator set that provides balanced, sub-micromolar inhibition of all three primary anti-apoptotic Bcl-2 family targets while sparing Mcl-1.
| Evidence Dimension | Binding affinity (Ki) across Bcl-2 family proteins |
|---|---|
| Target Compound Data | Bcl-2: 0.12 µM; Bcl-xL: 0.064 µM; Bcl-w: 0.024 µM; Mcl-1: >20 µM; A1: >20 µM |
| Comparator Or Baseline | ABT-199 (Bcl-2 <0.01 nM, Bcl-xL/Bcl-w: >4800-fold weaker); ABT-263 (Bcl-2 ≤1 nM, Bcl-xL ≤0.5 nM, Bcl-w ≤1 nM, Mcl-1 0.55 µM); A-1331852 (Bcl-xL <0.01 nM, Bcl-2 6 nM, Bcl-w 4 nM, Mcl-1 142 nM) |
| Quantified Difference | ABT-737 is the only compound with balanced sub-µM Ki for Bcl-2, Bcl-xL, and Bcl-w simultaneously; ABT-199 is >4800-fold selective for Bcl-2; A-1331852 is >600-fold selective for Bcl-xL over Bcl-2 |
| Conditions | Cell-free fluorescence polarization competition assays using recombinant Bcl-2 family proteins |
Why This Matters
Procurement of ABT-737 is essential when experimental design requires simultaneous inhibition of Bcl-2, Bcl-xL, and Bcl-w without Mcl-1 interference—a profile not available from clinical-stage alternatives.
- [1] National Center for Biotechnology Information. Table 1: Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members. Probe Reports from the NIH Molecular Libraries Program. 2010. View Source
